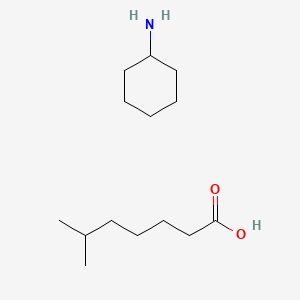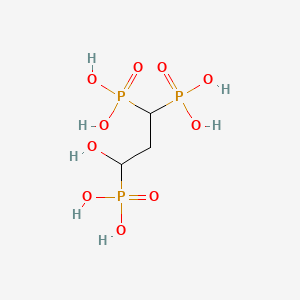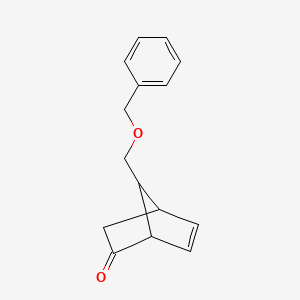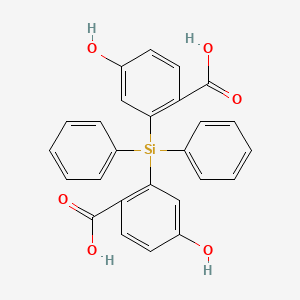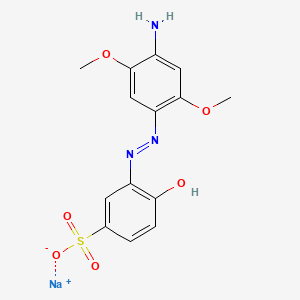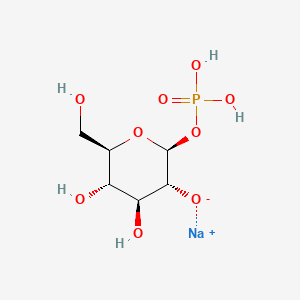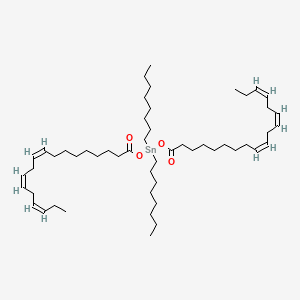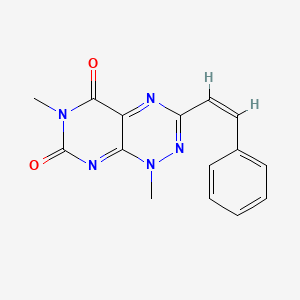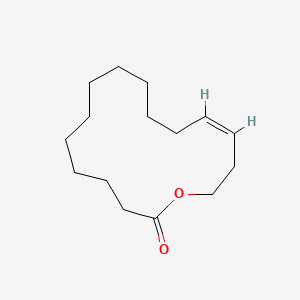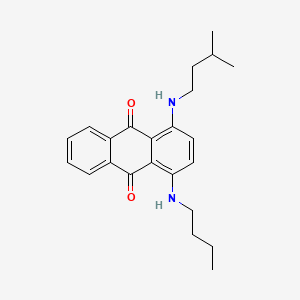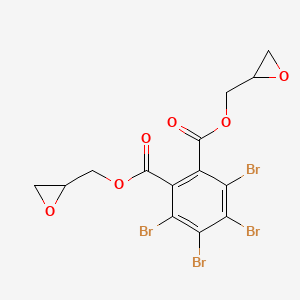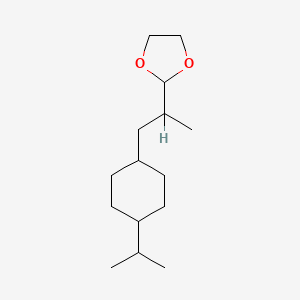
2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane typically involves the reaction of 4-isopropylcyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions generally include:
Temperature: 60-80°C
p-Toluenesulfonic acid or sulfuric acidSolvent: Toluene or benzene
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxolane ring can be opened and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) in aqueous medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Diols
Substitution: Various substituted cyclohexyl derivatives
Wissenschaftliche Forschungsanwendungen
2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane involves its interaction with molecular targets through its dioxolane ring. The ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The isopropyl and methylethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A simple cyclic hydrocarbon with similar structural features but lacks the dioxolane ring.
1,3-Dioxolane: A simpler dioxolane compound without the cyclohexyl and isopropyl substitutions.
4-Isopropylcyclohexanol: A related compound with similar substituents but different functional groups.
Uniqueness
2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane is unique due to its combination of a dioxolane ring with a substituted cyclohexyl group. This structure imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
93963-43-0 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
2-[1-(4-propan-2-ylcyclohexyl)propan-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C15H28O2/c1-11(2)14-6-4-13(5-7-14)10-12(3)15-16-8-9-17-15/h11-15H,4-10H2,1-3H3 |
InChI-Schlüssel |
NEEOYEFZBXPYEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(CC1)CC(C)C2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



